molecular formula C11H12O3 B6593145 2-Ethoxycinnamic acid CAS No. 38624-46-3

2-Ethoxycinnamic acid

Cat. No.: B6593145
CAS No.: 38624-46-3
M. Wt: 192.21 g/mol
InChI Key: UXTDCJJEJZCEBF-BQYQJAHWSA-N
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Description

2-Ethoxycinnamic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

UV Filter and Spectral Analysis

2-Ethylhexyl 4-methoxycinnamate, a closely related compound to 2-ethoxycinnamic acid, is widely used as a UVB filter. Quantum chemical calculations using density functional theory (DFT) have been performed to study its molecular structure and energetic stability. This research contributes to understanding the behavior of such compounds in the presence of light, essential for developing more effective UV filters (Miranda, Silva, & Silva, 2014).

Therapeutic and Nutraceutical Applications

p-Methoxycinnamic acid, another variant, has been explored for its therapeutic and nutraceutical potential. It has shown a range of biological properties, making it a candidate for use in preventing and treating chronic diseases, including antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

Antioxidant Properties and Health Benefits

Ferulic acid, closely related to this compound, shows significant antioxidant properties, with potential benefits against disorders related to oxidative stress. This compound is also a key ingredient in various foods, potentially offering protective effects against cancer, diabetes, and neurodegenerative diseases (de Oliveira Silva & Batista, 2017).

Analytical Methodologies for Quantification

Analytical methodologies have been developed for quantifying ferulic acid and its derivatives, highlighting their importance in various industries, including food and cosmetics. These methods are crucial for extracting high-value compounds from agricultural waste materials (Barberousse et al., 2008).

Insulin Secretagogue Activity

Studies have shown that p-methoxycinnamic acid can influence plasma glucose and insulin concentrations, making it a potential therapeutic agent for diabetes management. This effect has been observed in both normal and diabetic rats, indicating its potential in regulating blood glucose levels (Yibchok-anun et al., 2008).

Molecular Simulation and Inhibition Kinetics

Research involving para-substituted cinnamic acid derivatives, including 4-ethoxycinnamic acid, has investigated their inhibition effects on tyrosinase. This study is significant for understanding the molecular mechanism of these compounds and their potential use in designing novel tyrosinase inhibitors (Cui et al., 2017).

Pharmaceutical Functions and Applications in Foods

Ferulic acid’s pharmaceutical functions, particularly its low toxicity and physiological functions like antioxidant, antimicrobial, and anti-inflammatory activities, underline its wide application in food and cosmetic industries. This research emphasizes the compound's potential in various health-related applications (Ou & Kwok, 2004).

Properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTDCJJEJZCEBF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901323
Record name (E)-2-Ethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69038-81-9, 59923-03-4
Record name 69038-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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